1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
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Overview
Description
1-(7-Oxa-2-azaspiro[35]nonan-2-yl)prop-2-en-1-one is a spirocyclic compound that features a unique structural motif combining an oxetane and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite to form the spirocyclic intermediate, which is then further functionalized to introduce the prop-2-en-1-one moiety .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous-flow synthesis techniques to enhance efficiency and safety. The use of microreaction systems allows for precise control over reaction conditions, leading to higher yields and better product quality compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a covalent inhibitor of the KRAS G12C protein, which is involved in cancer cell proliferation. The compound binds covalently to the cysteine residue of the KRAS G12C protein, thereby inhibiting its activity and preventing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound is also a spirocyclic structure with similar biological activities, particularly as a KRAS G12C inhibitor.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a covalent inhibitor of KRAS G12C sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
1-(7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-9(12)11-7-10(8-11)3-5-13-6-4-10/h2H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHXYBDKRHUTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(C1)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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